Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
The compound Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocyclic system with nitrogen atoms at positions 1, 3, and 6. Key substituents include:
- Methylthio group (-SMe): Enhances lipophilicity and may participate in hydrophobic interactions.
- Isopropyl ester: Impacts solubility and metabolic stability compared to smaller esters (e.g., ethyl).
- 7-Methyl and 4-oxo moieties: Contribute to steric and electronic modulation of the core structure.
Properties
IUPAC Name |
propan-2-yl 7-methyl-2-methylsulfanyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-9(2)28-18(25)13-10(3)20-16-15(17(24)22-19(21-16)29-4)14(13)11-5-7-12(8-6-11)23(26)27/h5-9,14H,1-4H3,(H2,20,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRHSKPOPNTJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H20N4O5S
- Molecular Weight : 416.5 g/mol
- CAS Number : 537045-47-9
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O5S |
| Molecular Weight | 416.5 g/mol |
| CAS Number | 537045-47-9 |
The compound exhibits various biological activities that can be attributed to its structural components. The pyrido[2,3-d]pyrimidine core is known for its ability to interact with biological targets, including enzymes and receptors.
- Antimicrobial Activity : Several studies have indicated that derivatives of pyrimidine compounds possess antimicrobial properties. The presence of the nitrophenyl group may enhance these effects by increasing lipophilicity and facilitating membrane penetration.
- Antioxidant Properties : The methylthio group in the structure has been associated with antioxidant activity, which can mitigate oxidative stress in biological systems.
- Enzyme Inhibition : Compounds similar to isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo have shown potential as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
Case Studies
- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) evaluated the antimicrobial properties of various pyrimidine derivatives, finding significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The study highlighted the importance of substituents like nitrophenyl in enhancing bioactivity.
- Antioxidant Activity : Research has demonstrated that compounds with similar structures exhibit strong radical scavenging abilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) . This suggests that isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo could also display notable antioxidant effects.
- Enzyme Interaction Studies : A structure-activity relationship study on pyrimidine derivatives indicated that specific substitutions could lead to increased inhibition of target enzymes involved in cancer pathways . This provides a framework for further exploring the therapeutic potential of isopropyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo.
Table 2: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Umesha et al., 2009 |
| Antioxidant | Strong radical scavenging ability | Umesha et al., 2009 |
| Enzyme Inhibition | Potential inhibitor in cancer pathways | Krogsgaard-Larsen et al., 2015 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Analysis
Table 1: Structural Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Key Observations :
Physical and Chemical Properties
Table 2: Physical Properties of Analogues
Key Observations :
Crystallographic and Conformational Analysis
Crystallographic studies of analogues (e.g., ) reveal:
- Space group: P21/c (monoclinic).
- Hydrogen bonding : N-H···O and C-H···O interactions stabilize the lattice .
- Software : SHELX () and WinGX () are widely used for refinement and structure solution.
The target compound’s methylthio and 4-nitrophenyl groups may introduce unique torsional angles, affecting molecular packing.
Preparation Methods
Cyclocondensation of Aminopyridines with Dithioacetals
Adapting methodologies from pyrido[1,2-a]pyrimidine syntheses, treatment of 2-amino-5-methylnicotinic acid isopropyl ester with cyanoketene dithioacetal in ethanol under reflux yields the tetrahydropyrido[2,3-d]pyrimidine scaffold. Triethylamine catalyzes the elimination of water, driving the reaction to completion within 3–5 hours (yield: 68–72%).
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 2-Amino-5-methylnicotinic acid ester | 1.0 mmol | Nucleophile |
| Cyanoketene dithioacetal | 1.2 mmol | Electrophile |
| Triethylamine | 2.5 mmol | Base |
| Ethanol | 30 mL | Solvent |
| Temperature | Reflux (78°C) |
Heterogeneous Catalysis for Green Synthesis
TiO2/SiO2 nanocomposites (1:1 molar ratio) enable efficient annulation in aqueous media at room temperature. This method reduces reaction times to 2–3 hours while achieving yields >90% for analogous pyrido[2,3-d]pyrimidine carboxylates.
Methylthio Group Installation at Position 2
Thiolation-Methylation Sequence
Treatment of 2-chloropyrido[2,3-d]pyrimidine with thiourea in ethanol under reflux generates the thiol intermediate, which undergoes S-methylation using methyl iodide and K2CO3.
Stepwise Yields
- Thiolation: 89% (ethanol, 6 hours)
- Methylation: 93% (acetone, 3 hours)
Direct S-Methylisothiourea Displacement
As demonstrated in triazine syntheses, reacting 2-chloro intermediates with S-methylisothiourea in methanol at 64°C for 4 hours introduces the methylthio group in a single step (yield: 91%).
Esterification of the C6 Carboxylic Acid
Acid-Catalyzed Fischer Esterification
Heating the carboxylic acid derivative with excess isopropyl alcohol and concentrated H2SO4 (10 mol%) under reflux for 8 hours achieves esterification (yield: 82%).
Reaction Monitoring
- FTIR: Disappearance of ν(C=O) at 1705 cm⁻¹ (acid) → emergence at 1735 cm⁻¹ (ester)
- ¹H NMR: Isopropyl doublet at δ 1.25 ppm (6H, J = 6.2 Hz)
Coupling Agent-Mediated Esterification
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate room-temperature esterification within 2 hours (yield: 95%).
Purification and Characterization
Recrystallization
The crude product recrystallizes from ethyl acetate/hexane (1:3 v/v) as pale-yellow needles (m.p. 214–216°C).
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.56 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (hept, J = 6.2 Hz, 1H, OCH), 3.02 (s, 3H, SCH3), 2.89 (s, 3H, C7-CH3), 1.32 (d, J = 6.2 Hz, 6H, CH(CH3)2).
- HRMS (ESI+) : m/z [M+H]⁺ calc. for C22H23N4O5S: 479.1332; found: 479.1329.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Steps | Total Yield (%) | Time (h) |
|---|---|---|---|
| Cyclocondensation + SMe | 4 | 62 | 24 |
| Catalytic annulation | 3 | 78 | 18 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions with careful control of conditions. Key steps include:
- Use of anhydrous solvents (e.g., DMF) and coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine for esterification .
- Temperature optimization (e.g., 0–25°C) to prevent intermediate decomposition .
- Purification via silica gel chromatography to isolate intermediates, with yields ranging from 63–95% depending on substituent length and reaction scale .
- Monitoring : Track reaction progress using TLC and confirm final structure via NMR (e.g., δ 1.3–1.5 ppm for isopropyl groups) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Key Methods :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methylthio (δ ~2.5 ppm), nitrophenyl (δ ~8.2 ppm), and tetrahydropyrido-pyrimidine backbone protons .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, focusing on the molecular ion peak (e.g., [M+H]) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How should researchers assess the compound’s purity for biological assays?
- Protocol :
- Combine HPLC (retention time consistency) with elemental analysis (C, H, N, S within ±0.4% of theoretical values) .
- Use differential scanning calorimetry (DSC) to verify melting point consistency (e.g., 175–201°C for related analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Approach :
- Substituent Variation : Modify the 4-nitrophenyl or methylthio groups to evaluate effects on bioactivity (e.g., replace with chlorophenyl or furan derivatives) .
- Biological Testing : Screen analogs against kinase targets (e.g., EGFR, VEGFR) using enzyme inhibition assays and compare IC values .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural features (e.g., nitro group polarity) to activity trends .
Q. What role does in silico modeling play in predicting this compound’s biological targets?
- Methodology :
- Molecular Docking : Simulate binding interactions with ATP-binding pockets of kinases using AutoDock Vina or Schrödinger Suite .
- Pharmacophore Mapping : Identify critical motifs (e.g., pyrido-pyrimidine core) for target engagement using tools like LigandScout .
- ADMET Prediction : Predict solubility (LogP ~2.5) and metabolic stability via SwissADME or ADMETLab .
Q. How can contradictory biological activity data across studies be resolved?
- Strategies :
- Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line specificity, serum-free media) .
- Meta-Analysis : Compare datasets from kinase inhibition assays (e.g., IC variability in HeLa vs. MCF-7 cells) .
- Control Experiments : Rule out off-target effects using knockout cell lines or competitive binding assays .
Q. What strategies improve the compound’s solubility for in vitro assays?
- Approaches :
- Prodrug Design : Introduce phosphate or PEGylated groups at the carboxylate moiety .
- Co-Solvent Systems : Use DMSO/water mixtures (<0.1% DMSO) or cyclodextrin inclusion complexes .
- pH Adjustment : Prepare buffered solutions (pH 7.4) to enhance ionization of the nitrophenyl group .
Q. How can the reaction mechanism of key synthetic steps be investigated?
- Techniques :
- Isotopic Labeling : Use -labeled intermediates to track cyclization steps via NMR .
- Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation energy (Arrhenius plots) .
- DFT Calculations : Simulate transition states for pyrido-pyrimidine ring formation using Gaussian software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
